B1578314 Cycloviolacin O25

Cycloviolacin O25

Cat. No.: B1578314
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cycloviolacin O25 is a useful research compound. . The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Cycloviolacin O25 has shown significant potential as an antitumor agent. Its cytotoxic effects have been observed across various human cancer cell lines, including leukemia and solid tumors.

Case Studies

  • In vitro studies have demonstrated that CyO25 shows concentration-dependent toxicity in cancer cell lines such as MCF-7 (breast cancer) and U-937 (lymphoma) with IC50 values in the low micromolar range .
  • Animal models using the hollow fiber assay have revealed that CyO25 can penetrate solid tumors effectively, although its in vivo efficacy remains to be fully established due to observed local inflammatory reactions at higher doses .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens.

Bacterial Inhibition

  • CyO25 has demonstrated effectiveness against Gram-negative bacteria, including Salmonella enterica and Escherichia coli. It inhibits bacterial growth through membrane-disrupting actions similar to its antitumor effects .
  • The peptide's activity is significantly influenced by specific residues; for instance, modifications to charged residues result in decreased antimicrobial potency, highlighting their role in the mechanism of action .

Case Studies

  • In time-kill assays, CyO25 showed bactericidal activity against Klebsiella pneumoniae and Pseudomonas aeruginosa, indicating its potential as a therapeutic agent against resistant bacterial strains .

Antiviral Potential

Recent research suggests that this compound may enhance the efficacy of antiviral treatments, particularly against HIV.

Case Studies

  • Experiments involving red blood cell hemolysis assays confirmed that CyO25 can be administered at physiologically safe concentrations without causing hemolytic effects while still enhancing the antiviral efficacy of other drugs .

Properties

bioactivity

Antimicrobial

sequence

DIFCGETCAFIPCITHVPGTCSCKSKVCYFN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.